2-Bromo-6-methoxybenzenesulfonyl chloride is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl chloride functional group attached to a benzene ring. This compound is notable for its diverse applications in organic synthesis, medicinal chemistry, and material science due to its unique reactivity and functional groups. The molecular formula for 2-Bromo-6-methoxybenzenesulfonyl chloride is C8H8BrClO2S, with a molecular weight of approximately 251.57 g/mol. This compound is often utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to its ability to participate in various chemical reactions.
2-Bromo-6-methoxybenzenesulfonyl chloride can be sourced from chemical suppliers and specialized manufacturers. It falls under the classification of sulfonyl chlorides, which are known for their utility in organic synthesis. The compound is categorized as a reactive intermediate due to the presence of both the sulfonyl chloride and bromo functional groups, making it valuable in nucleophilic substitution reactions.
The synthesis of 2-Bromo-6-methoxybenzenesulfonyl chloride typically involves several steps starting from simpler aromatic compounds. One common method includes:
The reaction conditions must be carefully controlled to optimize yield and minimize side reactions. For example, the bromination step may require the use of solvents like dichloromethane and temperatures maintained at low levels to prevent overbromination.
The molecular structure of 2-Bromo-6-methoxybenzenesulfonyl chloride can be represented as follows:
2-Bromo-6-methoxybenzenesulfonyl chloride can undergo various chemical transformations:
Reagents such as sodium azide for substitution reactions or lithium aluminum hydride for reductions may be employed under appropriate conditions (e.g., temperature control, solvent choice).
The mechanism by which 2-Bromo-6-methoxybenzenesulfonyl chloride exerts its effects largely depends on its application:
The compound should be handled with care due to its corrosive nature and potential health hazards associated with exposure.
2-Bromo-6-methoxybenzenesulfonyl chloride has significant applications across various scientific fields:
Regioselective synthesis of 2-bromo-6-methoxybenzenesulfonyl chloride (CAS 1261674-69-4, C7H6BrClO3S) relies on precise bromine placement ortho to the methoxy group in benzene sulfonyl systems. This is typically achieved through electrophilic aromatic substitution (EAS) or halogen exchange reactions. Key considerations include:
Table 1: Physicochemical Data for 2-Bromo-6-methoxybenzenesulfonyl Chloride
| Property | Value |
|---|---|
| CAS No. | 1261674-69-4 |
| Molecular Formula | C7H6BrClO3S |
| Molecular Weight | 285.54 g/mol |
| SMILES | O=S(C1=C(OC)C=CC=C1Br)(Cl)=O |
| Storage Conditions | Cold-chain transportation required |
Directed ortho-metalation (DoM) exploits the methoxy group’s coordination with organolithium bases to achieve regioselective bromination:
Sulfonation/chlorination cascades convert pre-brominated anisoles into the title compound:
Protecting groups prevent undesired reactions during sulfonation/chlorination:
Table 2: Protecting Group Performance in Synthesis
| Group | Compatibility | Cleavage Conditions | Yield Impact |
|---|---|---|---|
| TBS | Stable to SO3, PCl5 | TBAF (THF), 0°C to RT | +12% vs. unprotected |
| PMB | Tolerant of oleum | DDQ (CH2Cl2/H2O) | +8% |
| Boc | Stable at pH 1–9, RT | TFA (neat or CH2Cl2) | Enables amino-functionalized analogues |
Synthetic Recommendations:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: